molecular formula C16H22Cl2N2O2S B1684084 N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride CAS No. 61714-27-0

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

Cat. No.: B1684084
CAS No.: 61714-27-0
M. Wt: 377.3 g/mol
InChI Key: OMMOSRLIFSCDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) is a synthetic calmodulin antagonist with the molecular formula C₁₆H₂₂Cl₂N₂O₂S and a molecular weight of 377.32 g/mol . It features a 5-chloro-substituted naphthalene ring linked to a 6-aminohexyl chain, which facilitates its interaction with calmodulin (CaM) in a Ca²⁺-dependent manner . W-7 selectively inhibits Ca²⁺/calmodulin-regulated enzymes, such as cyclic nucleotide phosphodiesterase and myosin light-chain kinase, by binding to hydrophobic pockets in the EF-hand domains of calmodulin . Its applications span diverse fields, including cancer research (inhibition of cell proliferation ), virology (suppression of dengue virus replication ), and plant physiology (modulation of stress responses ).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of W-7 hydrochloride involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 6-aminohexylamine in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of W-7 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

W-7 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, also known as W-7, is a chemical compound with diverse applications in scientific research . It is used in pharmaceutical development, biochemical research, diagnostic applications, material science, and environmental monitoring . This compound is also a calmodulin antagonist and can prevent calcium-dependent protein kinases that are sensitive to phospholipids .

Scientific Research Applications

Pharmaceutical Development
this compound serves as a key intermediate in synthesizing various pharmaceutical agents, particularly in developing drugs targeting specific biological pathways .

Biochemical Research
It is used in studies related to enzyme inhibition and receptor binding, helping researchers understand complex biochemical interactions . W-7 can cause increases in intracellular free Ca2+ levels .

Diagnostic Applications
The compound can be employed in the formulation of diagnostic agents, enhancing the detection of certain diseases through specific biochemical markers .

Material Science
It finds applications in creating specialized materials with unique properties, such as enhanced thermal stability or chemical resistance, useful in various industrial processes .

Environmental Monitoring
This chemical is utilized in developing sensors for detecting pollutants, aiding in environmental protection efforts by providing accurate measurements of harmful substances .

Further applications

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride has been used to study its effect of on coated pit staining . It is also used to study its effect on cyclic nucleotide research .

Drug Interactions

Mechanism of Action

W-7 hydrochloride exerts its effects by inhibiting calcium-calmodulin-dependent myosin light chain kinase and phosphodiesterase. This inhibition disrupts calcium signaling pathways, leading to the induction of apoptosis in certain cell types. The compound targets calmodulin, a calcium-binding messenger protein, and interferes with its interaction with various enzymes and proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

W-7 vs. W-5: Role of Chlorination and Alkyl Chain Length

W-5 (N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride), a chlorine-deficient analog of W-7, serves as a critical control for studying structure-activity relationships. Key differences include:

Feature W-7 W-5
Chlorine Substitution 5-chloro group enhances hydrophobicity and CaM binding . No chlorine; lower hydrophobicity and CaM affinity .
Biological Activity Potent CaM antagonist (Ki = 12 µM for CaM-dependent kinases) . Weak CaM interaction; primarily used to isolate CaM-independent effects .
Cellular Effects Inhibits cell proliferation (IC₅₀ ~25 µM in CHO-K1 cells) . Minimal antiproliferative activity .
Vascular Response Relaxes agonist-contracted vascular strips via CaM inhibition . Contracts vascular strips via CaM-independent norepinephrine release .

The 5-chloro group in W-7 increases its hydrophobicity, enabling stronger binding to the Ca²⁺-CaM complex . This modification also reduces off-target effects compared to W-5, which exhibits CaM-independent actions such as adrenergic receptor activation .

Comparison with Other Calmodulin Antagonists

W-7 is often compared to trifluoperazine (TFP) and chlorpromazine (CPZ), which belong to the phenothiazine class of CaM antagonists:

Compound Class Binding Mechanism Selectivity Key Applications
W-7 Naphthalenesulfonamide Binds Ca²⁺-CaM via hydrophobic interactions . High selectivity for CaM-dependent kinases (Ki = 12 µM) vs. phospholipid-dependent kinases (Ki = 110 µM) . Cancer, virology, plant stress studies .
Trifluoperazine (TFP) Phenothiazine Competes with CaM for hydrophobic binding . Broader inhibition of CaM and phospholipid-dependent pathways . Antipsychotic; less specific in research settings .
Chlorpromazine (CPZ) Phenothiazine Similar to TFP but lower potency . Non-selective; affects dopamine receptors and ion channels . Primarily clinical (antipsychotic) .

W-7 demonstrates superior specificity for CaM-dependent processes. For example, TFP and CPZ inhibit both CaM and phospholipid-dependent protein kinases at similar concentrations, whereas W-7’s inhibitory effect on phospholipid-dependent kinases is ~9-fold weaker . This specificity makes W-7 preferable for isolating CaM-mediated signaling in experimental models.

Comparison with Other Naphthalenesulfonamide Derivatives

Variations in alkyl chain length and halogen substitution further differentiate W-7 from related compounds:

Compound Alkyl Chain Halogen CaM Affinity Key Findings
W-7 C6 Cl High Optimal chain length (C5-C10) for CaM binding; chlorine enhances hydrophobicity .
ML-9 C7 (diazepine) Cl Moderate Targets myosin light-chain kinase; less potent than W-7 .
N-(4-Aminobutyl)-5-Cl-2-NS C4 Cl Low Shorter chain reduces CaM affinity; used in HL-60 cell studies .

Longer alkyl chains (e.g., C6 in W-7) improve binding to CaM’s hydrophobic pockets, while shorter chains (e.g., C4) diminish activity . Bromine or fluorine substitutions can mimic chlorine’s hydrophobic effects but may alter toxicity profiles .

Biological Activity

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, commonly referred to as W-7, is a potent calmodulin antagonist. This compound has garnered attention in the field of biochemistry due to its selective inhibition of calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₂₁ClN₂O₂S·HCl
  • CAS Number : 61714-27-0
  • Molecular Weight : 328.83 g/mol
  • Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran.

W-7 functions primarily by binding to calmodulin, thereby inhibiting its interaction with calcium ions. This inhibition affects downstream signaling pathways, notably:

  • Inhibition of Enzymes : W-7 inhibits Ca²⁺/calmodulin-dependent phosphodiesterase and myosin light chain kinase with IC₅₀ values of 28 µM and 51 µM, respectively.
  • Calcium Signaling Pathways : The compound disrupts calcium signaling, leading to increased intracellular calcium levels in various cell types, including bladder transitional cancer cells .

Biological Activity

The biological effects of W-7 are multifaceted and include:

  • Induction of Apoptosis : W-7 has been shown to promote apoptosis in certain cancer cell lines, indicating potential antitumor activity.
  • Cell Proliferation Inhibition : It inhibits the proliferation of Chinese hamster ovary (CHO-K1) cells by blocking the G1/S phase transition of the cell cycle .
  • Effects on Smooth Muscle Cells : In smooth muscle cells, W-7 inhibits contraction, demonstrating its role in modulating cellular contractility .

Study 1: Effects on Bladder Transitional Cancer Cells

A study investigated the impact of W-7 on intracellular calcium levels in bladder female transitional cancer (BFTC) cells. Results indicated that W-7 caused a concentration-dependent increase in [Ca²⁺]i with an EC₅₀ of 75 µM. This increase was characterized by an initial spike followed by a sustained plateau, suggesting a significant role in calcium signaling modulation .

Study 2: Cell Cycle Analysis

In another research project, CHO-K1 cells were synchronized and exposed to W-7. The findings revealed that W-7 effectively inhibited cell division by blocking the G1/S boundary phase. This effect was comparable to that observed with thymidine treatment, underscoring its potential utility in cell biology studies .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Calmodulin InhibitionSelectively inhibits calmodulin
Apoptosis InductionPromotes apoptosis in cancer cells
Cell Proliferation InhibitionInhibits CHO-K1 cell proliferation
Calcium Signaling ModulationIncreases intracellular calcium levels
Smooth Muscle RelaxationInhibits contraction

Q & A

Basic Research Questions

Q. What is the structural basis for N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride's role as a protein kinase C (PKC) modulator, and how is its binding affinity experimentally validated?

  • Methodology : PKC inhibition/activation assays are performed using purified PKC isoforms. The compound's sulfonamide group interacts with the ATP-binding pocket of PKC, as demonstrated via competitive binding assays with radiolabeled ATP. Activity is quantified using fluorescence-based kinase activity kits (e.g., ADP-Glo™) . Structural validation employs X-ray crystallography or molecular docking simulations to map the naphthalene sulfonamide moiety's interactions with PKC's regulatory domain .

Q. How is the purity of this compound validated for pharmacological studies?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. A C18 reverse-phase column and isocratic elution (e.g., 70:30 acetonitrile/water with 0.1% trifluoroacetic acid) resolve the compound from impurities. Purity >98% is confirmed by integrating peak areas . Mass spectrometry (ESI-MS) further validates molecular identity via [M+H]<sup>+</sup> at m/z 342.88 .

Q. What synthetic routes are employed to produce this compound, and how is the aminohexyl side chain functionalized?

  • Methodology : The compound is synthesized via nucleophilic substitution. 5-Chloro-1-naphthalenesulfonyl chloride reacts with 6-aminohexylamine in anhydrous DMF under nitrogen. The hydrochloride salt is precipitated using HCl-saturated ether. Intermediate purification involves silica gel chromatography (eluent: chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis conditions for this compound?

  • Methodology : Density functional theory (DFT) calculates transition states and intermediates to identify energy barriers. Quantum mechanics/molecular mechanics (QM/MM) models predict solvent effects (e.g., DMF vs. THF). Machine learning algorithms prioritize reaction parameters (temperature, stoichiometry) using historical yield data, reducing trial-and-error experimentation .

Q. How do researchers resolve contradictions in reported PKC inhibition potency across studies (e.g., IC50 variability)?

  • Methodology : Discrepancies arise from isoform specificity (PKC-α vs. PKC-ε) or assay conditions (Mg<sup>2+</sup> concentration, ATP levels). Standardize assays using recombinant PKC isoforms and fixed ATP (1 mM). Cross-validate with cellular assays (e.g., phorbol ester-induced translocation) to confirm functional inhibition .

Q. What strategies mitigate batch-to-batch variability in biological activity due to residual solvents or counterion ratios?

  • Methodology : Karl Fischer titration quantifies residual water (<0.5% w/w). Ion chromatography (IC) ensures consistent Cl<sup>−</sup>/compound stoichiometry (1:1). Biological activity is normalized using internal controls (e.g., staurosporine for PKC inhibition) to account for minor variability .

Q. How does the 5-chloro substituent influence the compound’s membrane permeability in cellular uptake studies?

  • Methodology : Parallel artificial membrane permeability assays (PAMPA) compare permeability of 5-chloro vs. non-halogenated analogs. LogP values (calculated via ACD/Labs Percepta) correlate with experimental results. Intracellular concentration is measured via LC-MS/MS after treating cells with 10 µM compound for 1 hr .

Q. Data Analysis and Experimental Design

Q. How are structure-activity relationship (SAR) studies designed to evaluate the aminohexyl chain’s role in PKC modulation?

  • Methodology : Synthesize analogs with truncated (C4) or extended (C8) alkyl chains. Test PKC inhibition in vitro and cellular toxicity (MTT assay). Molecular dynamics simulations (50 ns trajectories) quantify hydrogen bonding between the terminal amine and PKC’s Asp484 residue .

Q. What statistical approaches validate reproducibility in dose-response experiments?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals. Replicate experiments (n=6) across three independent batches. Apply one-way ANOVA with Tukey’s post hoc test to assess significance (p<0.05) .

Q. How do researchers differentiate off-target effects in kinase profiling assays?

  • Methodology : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). Compounds with >50% inhibition at 10 µM are flagged. CRISPR knockouts of PKC isoforms confirm on-target effects via rescue experiments .

Properties

IUPAC Name

N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S.ClH/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18;/h5-10,19H,1-4,11-12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMOSRLIFSCDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65595-90-6 (Parent)
Record name W-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10210719
Record name N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61714-27-0
Record name W-7 Hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61714-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name W-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.